molecular formula C9H7NO4 B1595426 2,4-Dioxo-4-pyridin-4-ylbutanoic acid CAS No. 98589-58-3

2,4-Dioxo-4-pyridin-4-ylbutanoic acid

Cat. No.: B1595426
CAS No.: 98589-58-3
M. Wt: 193.16 g/mol
InChI Key: ROQQLNHLFCKPOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

2,4-Dioxo-4-pyridin-4-ylbutanoic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism of action of 2,4-Dioxo-4-pyridin-4-ylbutanoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit bacterial protein synthesis by interfering with the translocation of elongation factors . The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

2,4-Dioxo-4-pyridin-4-ylbutanoic acid can be compared with other pyridine-based compounds, such as:

Properties

IUPAC Name

2,4-dioxo-4-pyridin-4-ylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO4/c11-7(5-8(12)9(13)14)6-1-3-10-4-2-6/h1-4H,5H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROQQLNHLFCKPOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C(=O)CC(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10333674
Record name 2,4-dioxo-4-pyridin-4-ylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10333674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98589-58-3
Record name α,γ-Dioxo-4-pyridinebutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98589-58-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-dioxo-4-pyridin-4-ylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10333674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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